molecular formula C21H22N6O B6455244 2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide CAS No. 2549026-04-0

2-tert-butyl-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)imidazo[1,2-b]pyridazine-6-carboxamide

Cat. No.: B6455244
CAS No.: 2549026-04-0
M. Wt: 374.4 g/mol
InChI Key: DUEQVHAOXDDWBO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and rings, including a tert-butyl group, a phenyl group, a pyrazole ring, and an imidazopyridazine ring. These groups are common in many pharmaceutical compounds due to their versatile chemical properties .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step reactions involving condensation, reduction, and other types of reactions .


Molecular Structure Analysis

The compound contains several heterocyclic rings, which are rings that contain atoms of at least two different elements. These rings often contribute to the stability and reactivity of the compound .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the functional groups and heterocyclic rings present in its structure. For example, the pyrazole ring is known to participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a tert-butyl group could increase its lipophilicity, potentially affecting its solubility and distribution in the body .

Future Directions

Given the presence of several functional groups and heterocyclic rings that are common in pharmaceutical compounds, this compound could be of interest for future research in drug discovery .

Mechanism of Action

Target of Action

It’s known that indole derivatives, which share a similar structure with the compound, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and pathways involved.

Pharmacokinetics

The synthesis of the compound involves steps such as amination, reduction, esterification, trityl protection, and condensation , which could potentially influence its pharmacokinetic properties. The impact on bioavailability would depend on these properties, as well as factors such as the compound’s solubility and stability.

Result of Action

Based on the biological activities associated with indole derivatives , the compound could potentially have effects at both the molecular and cellular levels, depending on the specific targets and pathways involved.

Properties

IUPAC Name

2-tert-butyl-N-(5-methyl-2-phenylpyrazol-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-14-12-19(27(24-14)15-8-6-5-7-9-15)23-20(28)16-10-11-18-22-17(21(2,3)4)13-26(18)25-16/h5-13H,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUEQVHAOXDDWBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=NN3C=C(N=C3C=C2)C(C)(C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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